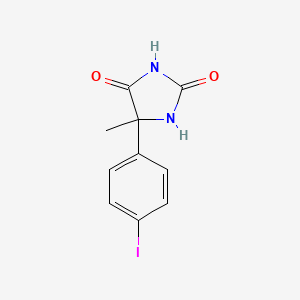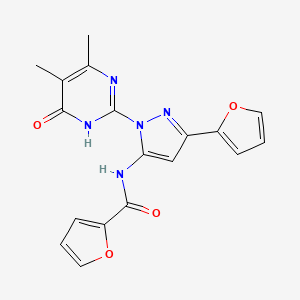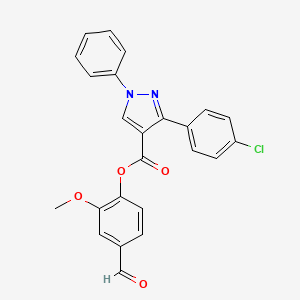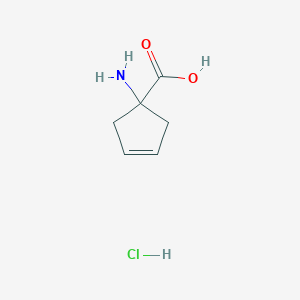
5-(4-Iodophenyl)-5-methylimidazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “5-(4-Iodophenyl)-5-methylimidazolidine-2,4-dione” is a derivative of imidazolidine-2,4-dione, which is a type of heterocyclic compound. The “5-(4-Iodophenyl)” indicates that an iodophenyl group is attached at the 5th position of the imidazolidine ring. The “5-methyl” indicates that a methyl group is also attached at the 5th position .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an imidazolidine ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. The iodophenyl and methyl groups would be attached at the 5th position of this ring .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as its melting point, boiling point, density, and solubility. Without specific data on this compound, it’s difficult to provide an analysis of its physical and chemical properties .科学的研究の応用
Synthesis and Chemical Properties
Synthesis of Imidazolidine Derivatives
Research has shown that imidazolidine derivatives, including 5-(4-Iodophenyl)-5-methylimidazolidine-2,4-dione, can be synthesized efficiently, providing a basis for the development of novel compounds with potential applications in various fields (Witchard & Watson, 2010).
Characterization and Molecular Dimerization
Studies have demonstrated the synthesis and characterization of similar compounds, revealing insights into molecular dimerization processes, which could be critical for understanding intermolecular interactions in biological systems (Bisello et al., 2017).
Pharmacological Evaluation
Serotonin Receptor Interactions
Research on related imidazolidine derivatives has indicated potential interactions with serotonin receptors, suggesting possible implications for the treatment of conditions like depression and anxiety (Czopek et al., 2010).
Antidepressant Activity
Novel analogs of imidazolidine derivatives have been investigated for their potential as antidepressants, indicating the therapeutic relevance of this class of compounds (Kucwaj-Brysz et al., 2018).
Material Science Applications
Corrosion Inhibition
Thiazolidinedione derivatives, which are structurally related to imidazolidine-2,4-diones, have been studied for their role in corrosion inhibition, highlighting the potential application of these compounds in protecting metals from corrosion (Yadav et al., 2015).
Electrochemical Studies
Electrochemical oxidation studies of hydantoin derivatives, closely related to imidazolidine-2,4-diones, have been conducted, offering insights into the electrochemical properties of these compounds, which could be relevant for various industrial applications (Nosheen et al., 2012).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
5-(4-iodophenyl)-5-methylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9IN2O2/c1-10(8(14)12-9(15)13-10)6-2-4-7(11)5-3-6/h2-5H,1H3,(H2,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDFVAOCDEKCSSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC(=O)N1)C2=CC=C(C=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9IN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]-methyl}amine dihydrochloride methanol](/img/structure/B2462517.png)



![7-Fluoro-3-[[1-(4-phenyloxane-4-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2462525.png)



![Methyl 4-[(4-iodophenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate](/img/structure/B2462529.png)
![2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(2-methylphenyl)acetamide](/img/structure/B2462531.png)


